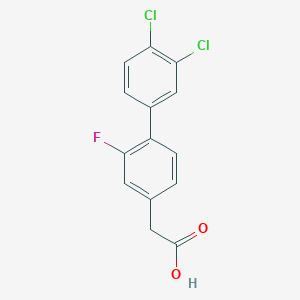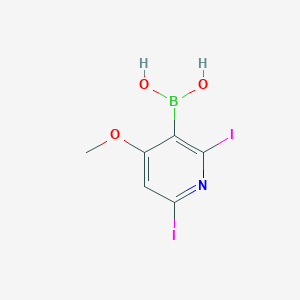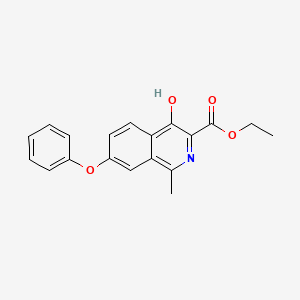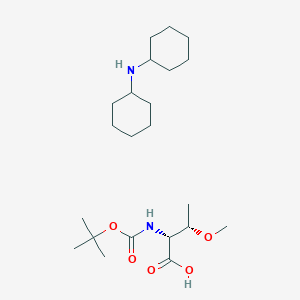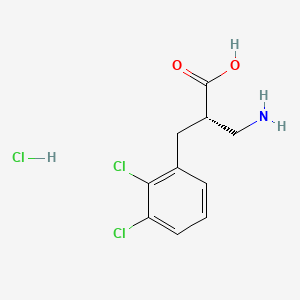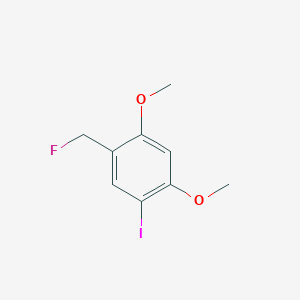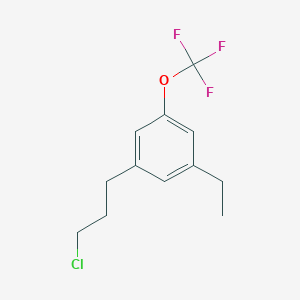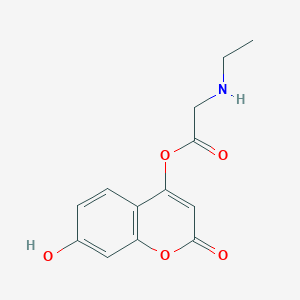
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate typically involves the esterification of 7-hydroxycoumarin with ethylglycine. The reaction is carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane . The reaction conditions are generally mild, with the temperature maintained at around 20°C for a few hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted coumarin derivatives.
科学的研究の応用
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.
作用機序
The mechanism of action of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as carbonic anhydrase and monoamine oxidase, inhibiting their activity.
Pathways Involved: The compound modulates oxidative stress pathways, inflammatory pathways, and apoptotic pathways, contributing to its diverse biological effects.
類似化合物との比較
7-Hydroxycoumarin: Shares the coumarin core structure but lacks the ethylglycinate moiety.
4-Hydroxycoumarin: Another coumarin derivative with different substitution patterns.
Esculetin (6,7-Dihydroxycoumarin): A coumarin derivative with hydroxyl groups at positions 6 and 7.
Uniqueness: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is unique due to the presence of the ethylglycinate moiety, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .
特性
分子式 |
C13H13NO5 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC名 |
(7-hydroxy-2-oxochromen-4-yl) 2-(ethylamino)acetate |
InChI |
InChI=1S/C13H13NO5/c1-2-14-7-13(17)19-11-6-12(16)18-10-5-8(15)3-4-9(10)11/h3-6,14-15H,2,7H2,1H3 |
InChIキー |
FHZARUSBJCDXEO-UHFFFAOYSA-N |
正規SMILES |
CCNCC(=O)OC1=CC(=O)OC2=C1C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


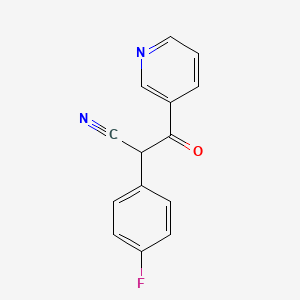
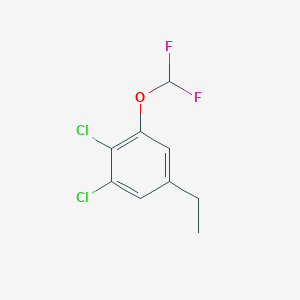
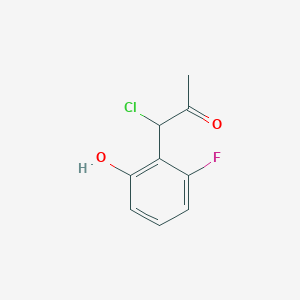
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
